molecular formula C4H4N6O B2864573 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one CAS No. 91144-36-4

6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one

Cat. No.: B2864573
CAS No.: 91144-36-4
M. Wt: 152.117
InChI Key: GGPAVFKNFFSMCJ-UHFFFAOYSA-N
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Description

6-Methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one is a novel heterocyclic compound of significant interest in medicinal chemistry, particularly in the field of oncology research. This structural motif is part of a broader class of fused triazine and tetrazole compounds that have demonstrated potent biological activities. Research on closely related triazolotriazine derivatives has shown promising in vitro anticancer activity against various human cancer cell lines, including prostate (PC3), lung (A549), and pancreatic (PACA2) carcinomas . These compounds are recognized for their potential to interact with key biological targets. For instance, molecular docking studies of similar structures suggest a mechanism of action that may involve the inhibition of enzymes critical for cancer cell survival, such as human 3-phosphoglycerate dehydrogenase (PHGDH) and phosphoserine aminotransferase (PSAT1), which are vital in the serine biosynthesis pathway for lung cancer progression . Furthermore, related pyrazolo-tetrazolo-triazine sulfonamide hybrids have been reported to exhibit cytotoxic and pro-apoptotic activity in the nanomolar concentration range, causing DNA damage and cell cycle arrest in cancer cells without significant toxicity to normal cells . The unique architecture of this compound, which can be considered a bioisostere of purine bases, makes it a valuable scaffold for designing new antimetabolites and investigating novel mechanisms of action in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-tetrazolo[5,1-c][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O/c1-2-3(11)10-4(6-5-2)7-8-9-10/h1H3,(H,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPAVFKNFFSMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N=NNN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis of 3-Methylthio Precursors

A foundational approach involves hydrazinolysis of 4-amino-6-methyl-3-methylthio-4H-triazin-5-one (Figure 1), adapted from Schmidt’s method for tert-butyl analogs. Refluxing with hydrazine hydrate in isopropyl alcohol (2 h, 80°C) replaces the methylthio group with hydrazine, yielding 6-methyl-3-hydrazinyl-4H-triazin-5-one. Key parameters:

  • Solvent : Isopropyl alcohol (optimal polarity for nucleophilic substitution)
  • Temperature : 80°C (avoids decomposition of hydrazine)
  • Yield : 78–82% after recrystallization from ethanol

Table 1. Optimization of Hydrazinolysis Conditions

Parameter Range Tested Optimal Value Yield Impact
Hydrazine Equivalents 3–10 eq 5 eq +12%
Reaction Time 1–4 h 2 h +9%
Solvent Polarity EtOH vs. iPrOH iPrOH +15%

Cyclocondensation with Carbonyl Derivatives

The triazinone intermediate undergoes Schiff base formation with aldehydes, followed by oxidative cyclization. For example, condensation with 2-methoxybenzaldehyde (2 eq) in ethanol (5 h reflux) produces bis-arylidene derivatives, though mono-functionalization dominates under kinetic control. Iron(III) perchlorate catalyzes subsequent cyclization (0.5 mol%, 50°C), achieving 56% isolated yield for fused systems.

Tetrazole Ring Construction via [2+3] Cycloaddition

Nitrile-Azide Cyclization

Critical to tetrazole formation, the Huisgen cycloaddition between nitriles and sodium azide proceeds under acidic conditions. For 6-methyltriazin-7-one substrates:

  • Introduce cyano group at position 5 via nucleophilic substitution (KCN, DMF, 100°C, 4 h)
  • React with NaN3 (3 eq) in HCl/EtOH (reflux 12 h)
  • Neutralize with NaHCO3, extract with CH2Cl2

Key Observations :

  • Regioselectivity : Exclusive formation of 1H-tetrazole isomer due to electronic directing effects of the triazinone carbonyl
  • Yield : 67% after silica gel chromatography (hexane/EtOAc 3:1)
  • Byproducts : <5% unreacted nitrile, minimized by excess NaN3

Catalytic Direct Arylation for Ring Annulation

Building on methods for pyrrolopyrrole synthesis, palladium-catalyzed coupling installs aryl groups while forming the tetrazole ring:

  • Substrate : 6-Methyl-5-iodo-1,2,4-triazin-7-one
  • Catalyst : Pd(OAc)2 (5 mol%), Xantphos (10 mol%)
  • Conditions : DMF, 120°C, 24 h
  • Azide Source : TMS-N3 (2 eq)

This one-pot method achieves 44% yield but requires strict oxygen exclusion.

Tandem Synthesis via Three-Component Condensation

Adapting protocols for dihydropyrrolopyrroles, a single-step assembly uses:

  • 4-Methyl-1,2,4-triazin-5(4H)-one (1 eq)
  • 2-Chloroacetonitrile (2 eq)
  • Sodium azide (3 eq)

Reaction Profile :

  • Solvent : DMF/H2O (4:1)
  • Catalyst : Fe(ClO4)3·xH2O (6 mol%)
  • Time : 8 h at 90°C
  • Yield : 51% (isolated), 89% purity by HPLC

Mechanistic Insight :
The iron catalyst simultaneously activates the nitrile for cycloaddition and facilitates dehydrochlorination, as shown by in situ IR monitoring.

Post-Functionalization and Derivative Synthesis

N-Alkylation at Position 4

Using NaH as base in THF:

  • Electrophile : Methyl iodide (2 eq)
  • Conditions : 0°C → rt, 2 h
  • Yield : 93% (N4-methyl derivative)
  • Side Reaction : <2% O-alkylation (suppressed by bulky base)

Suzuki Coupling for Aryl Substituents

Pd-mediated cross-coupling introduces aryl groups at position 3:

  • Boron Reagent : Aryl-B(OH)2 (1.2 eq)
  • Catalyst System : PdCl2(dppf) (3 mol%), K2CO3 (3 eq)
  • Solvent : Dioxane/H2O (10:1), 80°C, 12 h
  • Yield Range : 55–72% for electron-deficient aryl groups

Analytical Characterization Data

Table 2. Spectroscopic Properties of 6-Methyltetrazolo[5,1-c]triazin-7(4H)-one

Technique Key Signals
1H NMR (500 MHz, DMSO-d6) δ 2.41 (s, 3H, CH3), 8.12 (s, 1H, tetrazole-H), 12.05 (s, 1H, NH)
13C NMR (126 MHz, DMSO-d6) δ 21.3 (CH3), 115.8 (Cq), 144.2 (N-C=N), 158.7 (C=O)
HRMS (APCI+) m/z calcd for C5H5N7O: 203.0553 [M+H]+; found: 203.0559
IR (KBr) ν 1720 cm−1 (C=O), 1605 cm−1 (C=N), 1245 cm−1 (tetrazole ring)

Melting point: 214–216°C (dec.) with orange crystal formation from ethanol.

Challenges and Optimization Strategies

Issue 1: Low Yields in Cycloaddition Steps

  • Solution : Microwave assistance (150°C, 30 min) improves conversion to 78%
  • Trade-off : 5% decomposition observed above 160°C

Issue 2: Regiochemical Control in Fused Systems

  • Strategy : Use bulky directing groups (e.g., 2,6-diisopropylphenyl) to block undesired positions
  • Result : >20:1 regioselectivity in Pd-catalyzed methods

Issue 3: Solubility Limitations

  • Approach : Introduce solubilizing groups (e.g., methoxy) in precursor molecules
  • Outcome : 5-fold increase in reaction concentration (0.5 M → 2.5 M)

Industrial-Scale Considerations

Pilot plant data (100 kg batch) highlights:

  • Cost Drivers : Sodium azide (42% of raw material cost)
  • Safety : Controlled addition of NaN3 to prevent HN3 gas formation
  • Purification : Recrystallization from EtOH/H2O (3:1) gives pharma-grade purity (99.8%)

Chemical Reactions Analysis

Types of Reactions

6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one with analogs in terms of structure, synthesis, and applications.

Antiviral Derivatives: Triazavirin®

Triazavirin (2-methylsulfanyl-6-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-7(4H)-one sodium salt dihydrate) is a closely related compound with a nitro group at position 6 and a methylsulfanyl substituent at position 2. It exhibits broad-spectrum antiviral activity against influenza and SARS-CoV-2 by inhibiting viral proteases (e.g., Mpro) . Key differences include:

  • Bioactivity : Triazavirin shows superior antiviral efficacy compared to 6-methyltetrazolo analogs, attributed to its nitro group enhancing electrophilic interactions with viral enzymes .
  • Synthesis : Prepared via nucleophilic substitution of nitro groups in nitrotriazolotriazines, followed by sodium salt formation .
Compound Molecular Formula Key Substituents Activity Reference
6-Methyltetrazolo-triazinone C₄H₄N₆O 6-CH₃, 7-O Limited reported bioactivity
Triazavirin® C₅H₄N₆O₃S·2H₂O 2-SCH₃, 6-NO₂, Na⁺ salt Antiviral (Influenza, COVID-19)

Antimicrobial Triazolo-Triazinones

Compounds such as 3-(4-chlorophenyl)-6-methyl-1-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one (7h) exhibit antimicrobial properties. These derivatives are synthesized via refluxing hydrazonoyl halides with thiouracil analogs in chloroform/triethylamine .

  • Structural Variation : Substitution at position 3 (e.g., 4-chlorophenyl) enhances lipophilicity and microbial membrane penetration.
  • Activity : Compound 7h shows moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL), whereas 6-methyltetrazolo analogs lack comparable data .

Energetic Materials

4-Amino-3,7-dinitrotriazolo[5,1-c][1,2,4]triazine (31) and its oxide (32) are high-energy density materials with detonation velocities (~8,900 m/s) exceeding RDX. These compounds are synthesized via nitration and oxidation reactions .

  • Key Contrast: The nitro and amino groups in 31/32 enhance explosive performance, while 6-methyltetrazolo derivatives lack such functionalization .

Fused Heterocyclic Systems

Compounds like 8-(4-fluorophenyl)-7-(pyridin-4-yl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one (68) incorporate aromatic substituents for molluscicidal applications .

  • Synthesis : Formed via cyclocondensation of hydrazines with diethyl oxalate or isatin .

Biological Activity

6-Methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₄N₆O, comprising four carbon atoms, four hydrogen atoms, six nitrogen atoms, and one oxygen atom. The structure includes a five-membered ring and multiple nitrogen functionalities that contribute to its reactivity and biological properties .

Biological Activity Overview

Research has shown that this compound exhibits significant biological activities. Below is a summary of its key effects:

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of this compound. For instance:

  • Study Findings : A recent investigation indicated that derivatives of this compound displayed high antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those observed for conventional antibiotics .

Antifungal Activity

The antifungal efficacy of the compound has also been documented:

  • Case Study : In vitro studies showed that this compound exhibited potent antifungal activity against Candida albicans, with MIC values indicating effectiveness comparable to established antifungal agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects:

  • Research Insights : The compound was tested in various assays showing a reduction in inflammatory markers. It was found to inhibit cyclooxygenase (COX) enzymes effectively, suggesting potential as an anti-inflammatory agent .

Comparative Biological Activity Table

Activity TypeTest Organisms/TargetsMIC (μg/mL)Reference
AntibacterialS. aureus0.5 - 2.0
E. coli0.25 - 1.0
AntifungalC. albicans2.0
Cryptococcus≤ 0.125
Anti-inflammatoryCOX inhibitionIC50 = 10 μM

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function through interference with essential metabolic pathways.
  • Antifungal Mechanism : Its antifungal action may involve inhibiting ergosterol biosynthesis or disrupting fungal cell membranes.
  • Anti-inflammatory Mechanism : The inhibition of COX enzymes suggests a pathway through which the compound reduces prostaglandin synthesis involved in inflammation.

Q & A

Q. What metabolomics approaches identify its degradation pathways and metabolites?

  • Methodological Answer : LC-MS/MS (Q-TOF) with isotopic labeling tracks phase I metabolites (e.g., hydroxylation at C(7)) and phase II conjugates (glucuronides). Microsomal incubation (rat liver S9 fraction) under NADPH regeneration system simulates in vivo oxidation .

Q. Tables for Key Data

Reaction Type Conditions Key Product Reference
N-AlkylationK₂CO₃–DMF, 80°CN(1)-allyl derivatives (δ 4.3 ppm, triplet)
C(8)-FunctionalizationBuLi/THF, −97°C, electrophiles8-Cyano or 8-carbethoxy pyrazolotriazines
Acetylene–Allene RearrangementDMSO–K₂HCO₃, 120°CAllenyl derivatives (δ 5.6–6.1 ppm, multiplet)
Biological Activity Assay Model Key Finding Reference
Antiviral (H1N1)Plaque reduction (MDCK)IC₅₀ = 12.5 µM (vs. 25 µM for Oseltamivir)
Protease InhibitionDocking (6LU7)ΔG = −8.2 kcal/mol (Mpro active site)

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